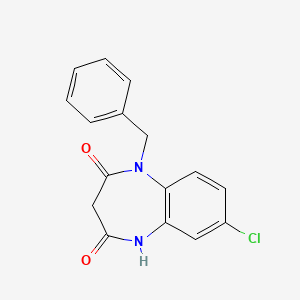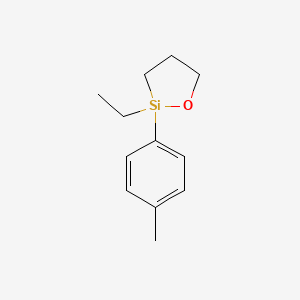
2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane is an organosilicon compound that features a unique oxasilolane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane typically involves the reaction of 4-methylphenylmagnesium bromide with ethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the oxasilolane ring to a silane derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silane derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a component in biomedical devices.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane involves its interaction with various molecular targets. The oxasilolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules or catalyze specific reactions. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-2-phenyl-1,2-oxasilolane
- 2-Methyl-2-(4-methylphenyl)-1,2-oxasilolane
- 2-Ethyl-2-(4-chlorophenyl)-1,2-oxasilolane
Uniqueness
2-Ethyl-2-(4-methylphenyl)-1,2-oxasilolane is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability profiles.
Propriétés
Numéro CAS |
61209-31-2 |
|---|---|
Formule moléculaire |
C12H18OSi |
Poids moléculaire |
206.36 g/mol |
Nom IUPAC |
2-ethyl-2-(4-methylphenyl)oxasilolane |
InChI |
InChI=1S/C12H18OSi/c1-3-14(10-4-9-13-14)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
TYXVYTMYCNVGJM-UHFFFAOYSA-N |
SMILES canonique |
CC[Si]1(CCCO1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)
![(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14585537.png)
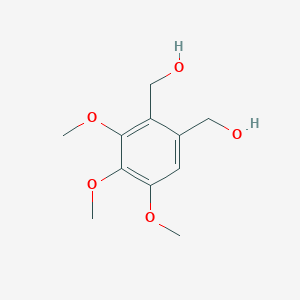
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
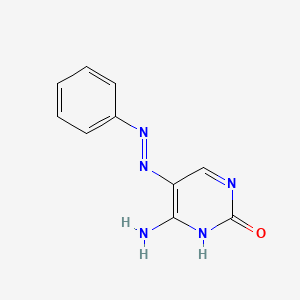
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
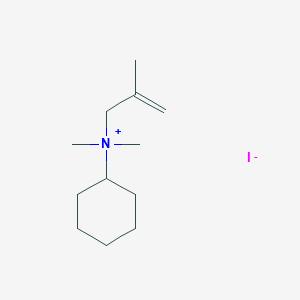
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)

